(5-Methyl-2-sulfamoylphenyl)boronic acid
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Overview
Description
(5-Methyl-2-sulfamoylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a sulfamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-sulfamoylphenyl)boronic acid typically involves the reaction of 5-methyl-2-sulfamoylphenylboronic ester with a suitable boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-sulfamoylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Boronate esters.
Substitution: Nitro-substituted or halogen-substituted derivatives of the phenyl ring.
Scientific Research Applications
(5-Methyl-2-sulfamoylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of (5-Methyl-2-sulfamoylphenyl)boronic acid involves its interaction with biological molecules, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its inhibitory activity against certain enzymes. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound inhibits enzymes by forming covalent bonds with active site residues, leading to the disruption of enzyme function.
Signal Transduction: It can modulate signaling pathways by interacting with key proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the methyl and sulfamoyl groups, making it less specific in its interactions.
(4-Methylphenyl)boronic acid: Similar structure but lacks the sulfamoyl group, affecting its reactivity and applications.
(2-Sulfamoylphenyl)boronic acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
(5-Methyl-2-sulfamoylphenyl)boronic acid is unique due to the presence of both the methyl and sulfamoyl groups, which enhance its specificity and reactivity in various chemical and biological contexts. These substituents provide additional sites for interaction and modification, making the compound versatile for a wide range of applications.
Properties
IUPAC Name |
(5-methyl-2-sulfamoylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4,10-11H,1H3,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZOPXKIHAVLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)S(=O)(=O)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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